Product packaging for 6beta-Fluocinolone Acetonide(Cat. No.:CAS No. 1361531-95-4)

6beta-Fluocinolone Acetonide

Cat. No.: B8818698
CAS No.: 1361531-95-4
M. Wt: 452.5 g/mol
InChI Key: FEBLZLNTKCEFIT-PXGYRYRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Fluocinolone Acetonide is a synthetic fluorinated corticosteroid derivative intended for research applications. As an analogue of Fluocinolone Acetonide (CAS 67-73-2) , this compound shares structural features common to a class of potent anti-inflammatory steroids, characterized by the presence of fluorine atoms and an acetonide group which often influence potency and metabolic stability. The specific research applications and value of the 6beta-fluoro isomer are distinct from its established counterparts and are a subject of ongoing investigative work. Researchers investigating structure-activity relationships (SAR) of corticosteroids may find this specific isomer particularly valuable for elucidating the role of stereochemistry at the 6-position on receptor binding affinity, transcriptional activation, and subsequent pharmacological effects. Related compounds in this steroid class are known to exert their effects through the glucocorticoid receptor, modulating the expression of anti-inflammatory and immunosuppressive genes . The compound is offered with a Certificate of Analysis to ensure quality and consistency for your research requirements. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1361531-95-4

Molecular Formula

C24H30F2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

FEBLZLNTKCEFIT-PXGYRYRDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthesis Routes of 6β-Fluocinolone Acetonide

The established synthesis of 6β-Fluocinolone Acetonide is intrinsically linked to the synthesis of its more common epimer, Fluocinolone (B42009) Acetonide (the 6α isomer). The processes often yield mixtures of both isomers, necessitating specific strategies for their separation or stereoselective synthesis.

Multi-step Synthesis Approaches from Steroidal Precursors

The synthesis of 6β-Fluocinolone Acetonide is typically achieved through a multi-step chemical process starting from readily available steroidal precursors. A common precursor is Triamcinolone (B434) and its derivatives. google.comnih.gov One patented method describes a route starting from a triamcinolone hydrolyzate. google.com Although the primary goal of many industrial syntheses is the 6α isomer (Fluocinolone Acetonide), the fluorination step at the C-6 position is often not completely stereoselective, leading to the formation of the 6β-fluoro epimer as a significant byproduct or even the major initial product. google.comnih.gov

A general synthetic pathway can be outlined as follows:

Enol Ester Formation: The steroidal precursor, such as a triamcinolone derivative, is reacted to form an enol ester. google.com

Fluorination: The enol ester intermediate is then subjected to fluorination to introduce the fluorine atom at the C-6 position. This step often yields a mixture of 6α and 6β isomers. google.comnih.gov

Hydrolysis and Acetonide Formation: Subsequent hydrolysis and reaction with acetone (B3395972) lead to the formation of the 16α,17α-acetonide group. google.com

9α-Fluorination: A final fluorination step introduces the fluorine atom at the 9α position to yield the target compound mixture. google.com

Separation: The resulting mixture of 6α- and 6β-Fluocinolone Acetonide must then be separated, often through techniques like fractional crystallization. google.com For example, one process yielded a mixture of 60% 6β- and 40% 6α-fluoroisomers, which were then separated by crystallization from methanol (B129727). google.com

Bio-fermentation Integration in Synthesis

While direct fermentation to 6β-Fluocinolone Acetonide is not a standard method, bio-fermentation plays a crucial role in producing key functionalized steroid intermediates. bmuv.de Microbial transformations offer highly regio- and stereospecific reactions that are difficult to achieve through conventional chemistry. nih.gov

Key microbial-led processes applicable to steroid synthesis include:

Hydroxylation: Microorganisms equipped with specific hydroxylase enzymes, such as cytochrome P450s, can introduce hydroxyl groups at various positions on the steroid nucleus (e.g., 11α, 11β, 16α). nih.gov This is fundamental for creating precursors like hydrocortisone (B1673445) or triamcinolone from less complex sterols.

Dehydrogenation: Microbial dehydrogenases are used to introduce double bonds, such as the Δ¹-dehydrogenation that converts hydrocortisone to prednisolone, a key structural feature in many synthetic corticosteroids. bmuv.de

These bio-transformed intermediates are then purified and fed into chemical synthesis pathways, as described in section 2.1.1, for subsequent fluorination and derivatization steps.

Advanced Fluorination Strategies (e.g., 6α and 9α-fluorination)

The introduction of fluorine atoms at the 6- and 9-positions is a critical step that significantly enhances the anti-inflammatory potency of the corticosteroid. Modern synthetic chemistry employs electrophilic fluorinating agents for this purpose, which are safer and more selective than older methods. google.comnih.gov

A widely used reagent is Selectfluor® (F-TEDA-BF₄), a type of N-F reagent. google.comnih.gov The fluorination of a steroid enol ester with Selectfluor™ often results in a mixture of 6α- and 6β-fluoro isomers. nih.gov The subsequent 9α-fluorination is commonly achieved by opening a 9β,11β-epoxide ring with a hydrofluoric acid (HF) source. google.com

Fluorination StepTypical Reagent(s)Key Transformation
C-6 Fluorination Selectfluor® (F-TEDA-BF₄)Introduction of fluorine at the C-6 position of a Δ³,⁵-enol intermediate, often yielding α/β isomer mixtures. nih.gov
C-9α Fluorination Hydrofluoric Acid (HF)Ring-opening of a 9β,11β-epoxide to install the 9α-fluoro and 11β-hydroxyl groups. google.com

Stereoselectivity in Fluorination Processes

Controlling the stereochemistry at the C-6 position is a significant challenge in the synthesis of fluocinolone-type steroids. google.com The fluorination of steroid enol intermediates is often not highly stereoselective. nih.gov

Research has shown that the reaction of steroid enol acetates with electrophilic N-F reagents frequently yields the 6β-fluoro isomer as the major product. nih.gov For instance, the fluorination of progesterone (B1679170) enol acetate (B1210297) with Selectfluor™ resulted in a 66:34 ratio of the 6β to 6α isomer. nih.gov The thermodynamically more stable and often more biologically active 6α isomer is typically desired. nih.gov Therefore, processes have been developed either to separate the isomers or to epimerize the unwanted 6β isomer into the 6α isomer using acid catalysis. google.comnih.gov

The preference for the 6β isomer during the initial kinetic fluorination is a key aspect of the synthesis, making the formation and subsequent separation or conversion of 6β-fluorinated intermediates a central theme in the production of 6α-fluorinated corticosteroids. google.comnih.gov

Novel Analog Synthesis and Prodrug Development

To improve properties such as skin penetration and duration of action, novel analogs and prodrugs of corticosteroids are continuously being developed. This often involves the chemical modification of the steroid nucleus or its side chains.

Design and Synthesis of C-21 Esters (e.g., α-alkoxyalkanoyl and α-aryloxyalkanoyl esters)

Esterification at the C-21 hydroxyl group is a common strategy to create corticosteroid prodrugs with enhanced lipophilicity, which can improve percutaneous absorption. mdpi.com These esters are designed to be hydrolyzed in the skin by endogenous esterases to release the active parent alcohol. mdpi.com

The synthesis of C-21 esters, such as α-alkoxyalkanoyl and α-aryloxyalkanoyl esters, has been described for the 6α-isomer, fluocinolone acetonide. mdpi.com This methodology is directly applicable to 6β-Fluocinolone Acetonide. The synthesis involves the reaction of the C-21 hydroxyl group with the corresponding racemic α-alkoxyalkanoyl or α-aryloxyalkanoyl acid, typically affording a mixture of two diastereomeric products. mdpi.com

The existence of related 6β-fluoro steroid esters, such as 21-Acetyl-6beta-fluorotriamcinolone Acetonide , confirms that this derivatization is a viable strategy for modifying 6β-fluorinated corticosteroids. simsonpharma.com

Table of Synthesized Fluocinolone Acetonide C-21 Esters (6α-isomer examples) mdpi.com

Ester Compound NameAcyl GroupPotential Prodrug Application
Fluocinolone acetonide 21-(2'-ethoxypropionate)2-ethoxypropionylEnhanced lipophilicity for topical delivery
Fluocinolone acetonide 21-(2'-ethoxybutyrate)2-ethoxybutyrylEnhanced lipophilicity for topical delivery
Fluocinolone acetonide 21-(2'-methoxypropionate)2-methoxypropionylEnhanced lipophilicity for topical delivery
Fluocinolone acetonide 21-(2'-methoxybutyrate)2-methoxybutyrylEnhanced lipophilicity for topical delivery
Fluocinolone acetonide 21-(2'-phenoxypropionate)2-phenoxypropionylEnhanced lipophilicity for topical delivery

Strategies for Modulating Lipophilicity for Enhanced Biological Activity

The lipophilicity of a corticosteroid is a critical determinant of its potency, as it governs the drug's ability to penetrate the lipophilic barrier of the skin and cell membranes to reach its intracellular receptors. nih.govoup.com 6β-Fluocinolone Acetonide is itself a lipophilic compound, a characteristic that contributes to its high activity. nih.gov However, further modulation of this property through chemical derivatization has been a successful strategy to enhance its therapeutic profile.

A primary strategy involves the synthesis of prodrugs, which are inactive chemical derivatives that convert to the active drug form within the body. amazonaws.com For topical corticosteroids, creating more lipophilic prodrugs can increase their accumulation in the skin, leading to higher efficacy and potentially lower systemic side effects. amazonaws.com

Esterification at the C-21 position of the fluocinolone acetonide molecule is a common and effective method to increase lipophilicity. A prominent example is fluocinolone acetonide 21-acetate, an ester derivative that is approximately five times more potent than its parent compound, fluocinolone acetonide, due to enhanced lipophilicity and improved percutaneous absorption. nih.govmdpi.com

Researchers have synthesized series of novel C-21 esters to explore this relationship further. These include α-alkoxyalkanoyl and α-aryloxyalkanoyl esters designed to have higher lipophilicity. nih.gov Studies have established a correlation between the lipophilicity (as measured by cLogP), the rate of solvolysis (the chemical breakdown of the prodrug to release the active compound), and the experimental anti-inflammatory activity. nih.gov This relationship is crucial for designing prodrugs that release the active corticosteroid at an optimal rate at the target site.

Another synthetic approach involves the oxidation of fluocinolone acetonide to form cortienic acid, which can then be used to create new derivatives. bg.ac.rsresearchgate.net For instance, an amide derivative synthesized from cortienic acid and the ethyl ester of β-alanine was shown to have a higher lipophilicity compared to the parent fluocinolone acetonide. bg.ac.rsresearchgate.net

The table below details various derivatives of Fluocinolone Acetonide and their relationship with lipophilicity and activity.

Compound/DerivativeModificationImpact on LipophilicityConsequence for Biological Activity
Fluocinolone Acetonide 21-Acetate Esterification at C-21Increased~5x more potent than parent compound due to enhanced skin absorption. nih.govmdpi.com
α-Alkoxyalkanoyl Esters Esterification at C-21IncreasedSynthesized as potential prodrugs with improved benefit/risk ratio. nih.gov
α-Aryloxyalkanoyl Esters Esterification at C-21IncreasedDesigned to enhance lipophilicity and topical potency. nih.gov
Fluocinolone Acetonide 21-(2'-phenoxypropionate) Esterification at C-21IncreasedInvestigated as a novel topical prodrug to decrease systemic side effects. researchgate.net
Cortienic Acid Amide Derivative Oxidation to cortienic acid followed by amidationIncreasedDemonstrates higher lipophilicity compared to fluocinolone acetonide. bg.ac.rsresearchgate.net

Process Optimization in Chemical Synthesis

The commercial viability of a pharmaceutical compound like 6β-Fluocinolone Acetonide depends heavily on efficient, safe, and cost-effective manufacturing processes. Process optimization in its chemical synthesis focuses on improving reaction yields, ensuring high purity, and minimizing complex operations and unstable intermediates.

The selection of reagents and catalysts is another critical area for optimization. The synthesis of related steroidal structures has benefited from the use of specific catalysts, such as Wilkinson's catalyst, for the selective reduction of certain double bonds, demonstrating how targeted catalysis can improve the efficiency of specific transformations. nih.gov

Purification is a final, vital step where optimization can have a substantial impact. Methods for obtaining high-purity fluocinolone acetonide have been developed, including specific recrystallization protocols. One such method involves dissolving the crude product in a mixture of acetone and methanol, treating it with activated carbon, followed by filtration, concentration, and crystallization to yield the final high-purity product. google.com

The table below summarizes key areas of process optimization in the synthesis of 6β-Fluocinolone Acetonide.

Optimization StrategyDescriptionObjective
Reaction Sequence Redesign Avoiding the epoxidation of the 9(11) double bond while the 21-acetate group is present. google.comPrevent hydrolysis of the ester, improving yield and quality of the intermediate. google.com
Starting Material Selection Using readily available and cheaper starting materials for the synthesis of key intermediates. google.comReduce overall production cost and improve economic viability.
Purification Enhancement Employing specific solvent systems (e.g., acetone/methanol) and activated carbon for recrystallization. google.comAchieve high purity of the final active pharmaceutical ingredient.
Catalyst Specificity Use of selective catalysts like Wilkinson's catalyst for specific reduction reactions in related steroid syntheses. nih.govIncrease reaction efficiency and selectivity, minimizing byproducts.

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor (GR) Interaction Dynamics

The anti-inflammatory effects of 6β-fluocinolone acetonide, a synthetic fluorinated corticosteroid, are initiated through its interaction with the glucocorticoid receptor (GR). This process involves a series of well-defined molecular events, beginning with high-affinity binding to the cytosolic receptor and culminating in the modulation of gene expression within the cell nucleus.

High Binding Affinity to the Cytosolic Glucocorticoid Receptor

6β-fluocinolone acetonide exhibits a high binding affinity for the glucocorticoid receptor located in the cytoplasm of target cells. drugbank.com This strong interaction is a critical determinant of its potency as a corticosteroid. The binding affinity of various steroids to the GR can be influenced by their molecular structure. For instance, the presence of specific substituents on the steroid molecule can significantly alter its ability to bind to the receptor. nih.gov Studies comparing different glucocorticoids have shown that fluocinolone (B42009) acetonide has a high relative binding affinity for the GR. researchgate.net This high affinity ensures that even at low concentrations, the compound can effectively engage with the receptor and initiate the downstream signaling cascade.

Receptor-Ligand Complex Translocation to the Cell Nucleus

Upon binding of 6β-fluocinolone acetonide to the cytosolic GR, the resulting receptor-ligand complex undergoes a conformational change. This change facilitates its translocation from the cytoplasm into the cell nucleus. drugbank.comnih.gov This nuclear translocation is a crucial step in the genomic mechanism of action of glucocorticoids, as it allows the complex to interact directly with the cell's genetic material. nih.gov The movement of the steroid-receptor complex into the nucleus is an active, regulated process. nih.gov

Binding to Glucocorticoid Response Elements (GREs) in Promoter Regions

Once inside the nucleus, the 6β-fluocinolone acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). drugbank.comfrontiersin.org These GREs are located in the promoter regions of target genes. drugbank.com The interaction between the GR and GREs is a key mechanism through which glucocorticoids regulate gene transcription. plos.orgnih.gov The binding of the GR to these elements can either activate or repress the transcription of the associated genes, leading to the wide range of physiological effects attributed to glucocorticoids. frontiersin.org

Transcriptional Modulation and Gene Regulation

The binding of the 6β-fluocinolone acetonide-GR complex to GREs leads to significant changes in gene expression. This transcriptional modulation is the primary way in which the compound exerts its anti-inflammatory and immunosuppressive effects.

Suppression of Pro-inflammatory Cytokine Production via Gene Modulation

A major anti-inflammatory action of 6β-fluocinolone acetonide is the suppression of pro-inflammatory cytokine production. patsnap.com Cytokines are signaling proteins that play a central role in mediating inflammatory responses. thermofisher.com Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). thermofisher.comfrontiersin.org Research has shown that fluocinolone acetonide can significantly inhibit the secretion of inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.govnih.gov This suppression is achieved through the GR-mediated repression of the genes that code for these pro-inflammatory molecules. nih.gov

Pro-inflammatory Cytokine Function in Inflammation Effect of 6β-Fluocinolone Acetonide
Tumor Necrosis Factor-alpha (TNF-α)Triggers expression of vascular endothelial cells and enhances leukocyte adhesion. thermofisher.comInhibition of secretion. nih.govnih.gov
Interleukin-1β (IL-1β)Potent pro-inflammatory cytokine induced by microbial molecules. thermofisher.comSuppression of production. frontiersin.org
Interleukin-6 (IL-6)Affects the immune system and regulates cell growth, proliferation, and differentiation. thermofisher.comSuppression of production. frontiersin.org
Macrophage Colony-Stimulating Factor (M-CSF)Involved in the proliferation, differentiation, and survival of monocytes, macrophages, and their bone marrow progenitors.Inhibition of secretion. nih.govnih.gov
Macrophage Inflammatory Protein-3α (MIP-3α)A chemokine that attracts lymphocytes and dendritic cells to sites of inflammation.Inhibition of secretion. nih.govnih.gov

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)

Role of Annexin 1 in Inflammatory Mediator Synthesis Inhibition

A cornerstone of 6β-fluocinolone acetonide's anti-inflammatory action is its ability to induce the synthesis of Annexin 1, also known as lipocortin-1. drugbank.comaksci.comsaarbiotech.inncats.io After binding to the cytosolic glucocorticoid receptor, the newly formed complex translocates to the cell nucleus. aksci.compatsnap.comnih.gov Within the nucleus, it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in the expression of specific proteins, including Annexin 1. drugbank.comaksci.com

Annexin 1 plays a pivotal role in mediating the anti-inflammatory effects of glucocorticoids. wikipedia.org It is a member of a family of calcium and phospholipid-binding proteins. uniprot.org The induction of Annexin 1 by 6β-fluocinolone acetonide is a key step in suppressing inflammation. drugbank.comvulcanchem.com This protein then inhibits phospholipase A2 (PLA2), a critical enzyme in the inflammatory pathway. vulcanchem.comnih.govfda.govfda.govfda.gov By preventing PLA2 from accessing its substrate, arachidonic acid, Annexin 1 effectively curtails the production of a wide array of inflammatory mediators. drugbank.comaksci.comncats.io

Inhibition of Arachidonic Acid Release and Downstream Inflammatory Mediators

The inhibition of arachidonic acid release is a direct consequence of Annexin 1 induction. drugbank.comnih.govfda.gov Arachidonic acid is a polyunsaturated fatty acid stored in cell membranes, and its release is the rate-limiting step in the synthesis of eicosanoids, a class of potent inflammatory signaling molecules. nih.govmdpi.com

By upregulating Annexin 1, 6β-fluocinolone acetonide effectively blocks the action of phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids. drugbank.compatsnap.comeyewiki.org This upstream inhibition has a cascading effect, significantly reducing the availability of the precursor for various pro-inflammatory pathways. patsnap.comnih.gov

Regulation of Prostaglandin (B15479496) and Leukotriene Formation

With the release of arachidonic acid curtailed, the synthesis of its downstream metabolites, including prostaglandins (B1171923) and leukotrienes, is consequently suppressed. drugbank.compatsnap.comnih.govfda.govfda.govfda.gov Prostaglandins and leukotrienes are powerful mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. mdpi.comdrugbank.com

The inhibition of prostaglandin and leukotriene formation is a key outcome of 6β-fluocinolone acetonide's mechanism of action, directly contributing to its anti-inflammatory and anti-edematous effects. drugbank.comeyewiki.org This broad-spectrum inhibition of inflammatory mediators underscores the compound's efficacy in managing a variety of inflammatory conditions. saarbiotech.in

Modulation of Intracellular Signaling Pathways

Beyond its direct influence on inflammatory mediator synthesis, 6β-fluocinolone acetonide also modulates several key intracellular signaling pathways that are integral to the inflammatory response and cellular processes.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response. nih.gov In a study on lipopolysaccharide (LPS)-stimulated dental pulp cells, 6β-fluocinolone acetonide demonstrated a significant anti-inflammatory effect by inhibiting the NF-κB pathway. nih.gov This inhibition was observed through the suppression of phosphorylated-NF-κB p65 expression. nih.gov By blocking the NF-κB pathway, 6β-fluocinolone acetonide can down-regulate the expression of pro-inflammatory genes. nih.govnih.gov This action contributes to its ability to resolve inflammation and has been shown to partially restore the mineralization process in inflamed dental pulp cells. nih.gov

Activator Protein-1 (AP-1) Pathway Activation

In contrast to its inhibitory effect on the NF-κB pathway, 6β-fluocinolone acetonide has been shown to activate the Activator Protein-1 (AP-1) pathway in LPS-stimulated dental pulp cells. nih.gov AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress and growth factors. indigobiosciences.commdpi.comresearchgate.net The activation of the AP-1 pathway by 6β-fluocinolone acetonide, specifically through the upregulation of p-c-Jun and Fra-1, was associated with an osteo-/odonto-inductive effect. nih.gov This suggests that while inhibiting inflammatory pathways, 6β-fluocinolone acetonide can simultaneously promote tissue repair and regeneration processes through the modulation of other signaling cascades. nih.govnih.gov

mTORC1/AKT Pathway Activation

Research has also shed light on the ability of 6β-fluocinolone acetonide to activate the mTORC1/AKT signaling pathway. nih.govnih.govoup.comdeepdyve.com In a study investigating the chondrogenesis of bone marrow-derived mesenchymal stem cells, 6β-fluocinolone acetonide was found to activate the mTORC1/AKT pathway. nih.govnih.gov This activation was demonstrated by the phosphorylation of p70S6K, a downstream target of mTORC1, and AKT. nih.gov The study suggested that this pathway activation could partly explain the enhanced chondrogenic differentiation observed with the compound. nih.gov

Broader Cellular Activity Modulation

Fluocinolone acetonide exhibits potent immunosuppressive properties by downregulating the activity of key immune cells. patsnap.comkaya.in Its mechanism involves suppressing the body's immune response in affected areas of the skin. neuromi.it This effect is particularly beneficial in conditions where the immune system mistakenly attacks the body's own tissues. patsnap.com The compound specifically targets immune cells such as T-lymphocytes and macrophages, reducing their activity and mitigating the inflammatory cascade. patsnap.comkaya.in By modulating these cells, fluocinolone acetonide helps to control immune-mediated reactions. patsnap.comneuromi.it

Research on human THP-1 derived foam cells, a type of macrophage, demonstrated that Fluocinolone Acetonide (FA) effectively inhibits the secretion of inflammatory cytokines.

CytokineEffect of Fluocinolone Acetonide (FA) Treatment
CD14Inhibited by FA treatment. nih.gov
M-CSFInhibited by FA treatment. nih.gov
MIP-3αInhibited by FA treatment. nih.gov
TNF-αInhibited by FA treatment. nih.gov

Studies have also shown that inhibitors of antigen processing and presentation can prevent the formation of rosettes between macrophages and adhered T lymphocytes, highlighting the importance of this interaction in immune responses that corticosteroids like fluocinolone acetonide modulate. scielo.org.ar In many chronic wounds, T lymphocytes, particularly CD4+ cells, are predominant, while macrophages may not be fully activated, suggesting a complex microenvironment that can be influenced by glucocorticoids. nih.gov

Fluocinolone acetonide significantly influences the behavior of keratinocytes, the primary cell type in the epidermis. patsnap.comkaya.in Glucocorticoids are known to be strong inhibitors of normal keratinocyte proliferation. nih.gov Fluocinolone acetonide exerts an anti-mitotic effect, which inhibits the rapid and abnormal increase in the production of skin cells seen in certain dermatological conditions. patsnap.comkaya.in

Simultaneously, the compound promotes the differentiation of keratinocytes. patsnap.comkaya.in This action helps to normalize the maturation process of skin cells, contributing to the restoration of a healthy epidermal barrier. patsnap.com However, prolonged exposure can lead to resistance. Studies in mice have shown that after two weeks of treatment with fluocinolone acetonide (FA), interfollicular keratinocytes can acquire resistance to its anti-proliferative effects, a phenomenon known as tachyphylaxis. oncotarget.comnih.gov Research suggests this resistance is not due to changes in glucocorticoid receptor (GR) expression but may be linked to the activation of other genes, such as kallikrein-related peptidase 6 (KLK6), which is known to enhance keratinocyte proliferation. oncotarget.comnih.gov

Cellular ProcessEffect of Fluocinolone AcetonideAssociated Research Findings
ProliferationInhibits proliferation of normal keratinocytes. patsnap.comnih.govUntransformed keratinocyte cell lines are very sensitive to growth inhibition by fluocinolone acetonide, whereas tumorigenic lines become resistant. nih.gov
DifferentiationPromotes keratinocyte differentiation. patsnap.comkaya.inThis effect is beneficial in conditions with abnormal cell turnover. patsnap.com
Tachyphylaxis (Resistance)Chronic treatment can lead to resistance to anti-proliferative effects. oncotarget.comnih.govDevelopment of proliferative resistance was significantly reduced in KLK6 knockout mice, suggesting KLK6 plays a key role. oncotarget.com

Fluocinolone acetonide is effective in regulating cellular edema by acting on the vasculature and cellular junctions. eyewiki.org A key mechanism is vasoconstriction, the narrowing of blood vessels, which helps reduce the leakage of fluid into surrounding tissues and minimizes swelling. arpimed.ampatsnap.com This action contributes to a decrease in redness (erythema) and edema. patsnap.com

At a more fundamental level, the compound suppresses membrane permeability. drugbank.comarpimed.am It acts to inhibit edema, fibrin (B1330869) deposition, and capillary dilation. drugbank.commdpi.com Corticosteroids like fluocinolone acetonide can decrease the paracellular movement of water and solutes by enhancing the structural integrity of tight junctions between cells. eyewiki.org Tight junctions are critical for maintaining the barrier function of endothelial and epithelial cell layers. nih.govfrontiersin.org By strengthening these junctions, fluocinolone acetonide helps to limit permeability and leakage, thereby reducing edema. eyewiki.orgmdpi.com This is particularly relevant in the blood-retinal barrier, where increased vascular permeability is a key factor in conditions like diabetic macular edema. mdpi.compoint32health.orgnih.gov

Preclinical Research Paradigms and in Vitro Investigations

In Vitro Model Systems for Mechanistic Elucidation

In the realm of preclinical research, in vitro models are indispensable for dissecting the molecular mechanisms of action of therapeutic compounds. For 6beta-Fluocinolone Acetonide, a synthetic fluorinated corticosteroid, various cell-based systems have been employed to understand its biological activities, particularly its anti-inflammatory and regenerative potential.

Cell Line Studies (e.g., Human THP-1 derived foam cells, dental pulp cells)

Human THP-1 Derived Foam Cells:

The human monocytic cell line, THP-1, can be differentiated into macrophages and subsequently induced to become foam cells, which are a hallmark of atherosclerosis. These in vitro models are crucial for studying the effects of compounds on inflammation and lipid accumulation. In studies involving this compound (FA), THP-1 derived foam cells were used to explore its potential in modulating processes relevant to atherosclerosis. nih.govnih.gov

Research has shown that FA can mitigate inflammation and lipid accumulation in these foam cells. nih.govnih.gov Treatment with FA has been observed to improve the survival of foam cells and inhibit the secretion of several inflammatory cytokines. nih.gov Specifically, FA was found to be effective in preventing both lipid accumulation and inflammation in foam cells. nih.govnih.gov In a comparative study, FA was found to be more effective than dexamethasone (B1670325) in reducing lipid accumulation in a 3D foam cell spheroid model at a concentration of 0.1 μg/mL. nih.govresearchgate.net

Table 1: Effects of this compound on Human THP-1 Derived Foam Cells

Parameter Observation Reference
Cell Survival Improved with 0.1 and 1 μg/mL FA treatment. nih.gov
Inflammatory Cytokine Secretion Inhibited secretion of CD14, M-CSF, MIP-3α, and TNF-α. nih.gov
Cholesteryl Ester Accumulation Reduced at a concentration of 1 μg/mL. nih.gov

| Lipid Accumulation (vs. Dexamethasone) | Significantly better at reducing lipid accumulation at 1 and 10 μg/mL. | nih.gov |

Dental Pulp Cells:

Human dental pulp cells (DPCs) are another critical in vitro model, particularly for evaluating the regenerative potential of compounds in the context of dental tissue repair. bjmu.edu.cn Studies have investigated the effects of this compound on the proliferation, mineralization, and extracellular matrix formation of DPCs. bjmu.edu.cnnih.gov

Low concentrations of FA (0.1–10 μmol/L) have been shown to promote the proliferation of DPCs without causing cytotoxicity. nih.gov In fact, it has a stimulatory effect on cell proliferation and specifically increases the subpopulation of CD146+ dental pulp stem cells. bjmu.edu.cn Furthermore, FA has been demonstrated to initiate the mineralization process in DPCs by up-regulating markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), and dentin sialophosphoprotein (DSPP). bjmu.edu.cn It also significantly stimulates the synthesis of fibronectin and type I collagen, crucial components of the extracellular matrix. nih.gov These findings suggest that this compound has potential value in the recovery of injured dental pulp tissues. bjmu.edu.cn

Table 2: Effects of this compound on Human Dental Pulp Cells

Parameter Observation Reference
Cell Proliferation Stimulated at low concentrations (0.1–10 μmol/L); increased CD146+ subpopulation. bjmu.edu.cnnih.gov
Mineralization Initiated mineralization and upregulated ALP, BSP, OCN, and DSPP. bjmu.edu.cn

| Extracellular Matrix Synthesis | Significantly stimulated fibronectin and type I collagen synthesis. | nih.gov |

High-Throughput Screening for Chondrogenic Differentiation Factors

High-throughput screening (HTS) is a powerful methodology used to rapidly assess the effects of a large number of compounds on a specific biological process. upenn.edu In the context of cartilage regeneration, HTS has been employed to identify small molecules that can promote the chondrogenic differentiation of mesenchymal stem cells (MSCs). nih.gov

A notable HTS campaign of FDA-approved drugs identified this compound as a potent inducer of chondrogenic differentiation. nih.govokayama-u.ac.jp This screening revealed that FA could strongly promote this process, particularly in human bone marrow-derived mesenchymal stem cells (hBMSCs). nih.govokayama-u.ac.jp Subsequent functional analyses demonstrated that FA acts as a potent synergistic factor with Transforming Growth Factor-beta 3 (TGF-β3) to enhance chondrogenesis. nih.govnih.gov The combination of FA and TGF-β3 was found to increase the levels of collagen type II by more than 100-fold compared to the commonly used corticosteroid, dexamethasone. wikipedia.org This synergistic effect is mediated, at least in part, by the enhancement of TGF-β3-induced phosphorylation of Smad2 and Smad3, as well as the activation of the mTORC1/AKT pathway. nih.gov

Radioligand Receptor Binding Assays

Radioligand receptor binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand and its receptor. nih.govnumberanalytics.com These assays provide quantitative data on binding affinity (Kd), receptor density (Bmax), and the kinetics of association and dissociation. nih.gov For this compound, which is a corticosteroid, the primary target is the glucocorticoid receptor (GR). nih.gov

Binding assays have been crucial in determining the high affinity of this compound for the GR. researchgate.net Its interaction with the GR is what mediates its effects on cellular proliferation, differentiation, and inflammatory responses. drugbank.com

Competition Binding Studies: These assays measure the ability of an unlabeled ligand (like this compound) to compete with a radiolabeled ligand for binding to the receptor. nih.govnih.gov This allows for the determination of the unlabeled ligand's affinity (Ki). Studies have shown that this compound has a very high relative receptor affinity for the human glucocorticoid receptor. researchgate.net

Saturation Binding Studies: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax). nih.govnih.gov

Kinetic Binding Studies: These studies measure the rate at which a ligand binds to (association rate constant, kon) and dissociates from (dissociation rate constant, koff) the receptor. nih.govbmglabtech.com The ratio of koff to kon also provides a measure of the equilibrium dissociation constant (Kd). biorxiv.org The kinetic properties of a drug can influence the duration of its action. nih.gov While specific kinetic data for this compound is not detailed in the provided context, it is known that the dissociation of the glucocorticoid-receptor complex is a critical factor in its pharmacological activity. researchgate.net

Table 3: Glucocorticoid Receptor Binding Affinity

Compound Relative Receptor Affinity (Dexamethasone = 100) Reference
Mometasone Furoate 2200 researchgate.net
Fluticasone Propionate 1800 researchgate.net

| This compound | High (specific value not provided in context) | wikipedia.orgresearchgate.net |

Assessment of Biological Activity in Controlled Environments

Following the mechanistic insights gained from in vitro models, the assessment of biological activity in controlled environments is a critical step. This often involves using cellular models to confirm the physiological effects of the compound.

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of this compound have been well-documented in various cellular models. nih.govnih.gov As a glucocorticoid, its primary mechanism of anti-inflammatory action is through the inhibition of inflammatory mediators. drugbank.com

In the human THP-1 derived foam cell model , this compound has demonstrated significant anti-inflammatory effects. nih.govnih.gov It has been shown to inhibit the secretion of pro-inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.gov This activity is crucial in the context of atherosclerosis, where inflammation plays a key role in all stages of the disease. nih.govnih.gov

In inflamed human dental pulp cells , this compound has also exhibited potent anti-inflammatory properties. nih.govresearchgate.net In an in vitro model where inflammation was induced using lipopolysaccharide (LPS) and hydrogen peroxide (H2O2), treatment with FA led to a reduction in the expression of inflammatory markers like IL-1β and IL-6. nih.gov Furthermore, a pulp capping material containing FA was shown to decrease the expression of cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. cmu.ac.th These findings highlight the potential of this compound to mitigate inflammation in dental pulp, which is a critical step for pulp healing. nih.govnih.gov

Table 4: Anti-inflammatory Effects of this compound in Cellular Models

Cellular Model Inflammatory Stimulus Key Anti-inflammatory Findings Reference
Human THP-1 Derived Foam Cells Oxidized low-density lipoproteins (OxLDL) Inhibition of CD14, M-CSF, MIP-3α, and TNF-α secretion. nih.gov
Inflamed Human Dental Pulp Cells Lipopolysaccharide (LPS) and Hydrogen Peroxide (H2O2) Reduced expression of IL-1β and IL-6. nih.gov

| Human Dental Pulp Cells | Pre-existing inflammation | Decreased expression of cyclooxygenase 2 (COX-2). | cmu.ac.th |

Modulation of Lipid Accumulation and Foam Cell Behavior

In vitro studies have demonstrated the potential of 6-beta-Fluocinolone Acetonide (FA) to modulate lipid accumulation and the behavior of foam cells, which are key components in the development of atherosclerosis. nih.govresearchgate.net Research using human THP-1 derived foam cells, created by exposure to oxidized low-density lipoproteins (OxLDL), has shown that FA can effectively prevent both lipid accumulation and inflammation. nih.govresearchgate.net

When compared to Dexamethasone (Dex), another glucocorticoid, FA exhibited a superior ability to reduce lipid accumulation at therapeutic concentrations. nih.gov In 2D cell cultures, both FA and Dex at a concentration of 1 μg/mL reduced the accumulation of cholesteryl esters. nih.govresearchgate.net However, FA was significantly more effective at concentrations of 1 and 10 μg/mL in diminishing lipid buildup. nih.govresearchgate.net This enhanced efficacy was also observed in a more complex 3D foam cell spheroid model, where FA was more potent than Dex at a concentration of 0.1 μg/mL. nih.govresearchgate.net

The mechanisms behind this involve the inhibition of inflammatory cytokine secretion, such as CD14, M-CSF, MIP-3α, and TNF-α. nih.govnih.gov By binding to glucocorticoid receptors, FA can interfere with the NF-κB signaling pathway, a key regulator of inflammation. researchgate.net This action, in turn, helps to reduce the lipid accumulation within foam cells. researchgate.net

Interactive Table: Comparative Effect of Fluocinolone (B42009) Acetonide and Dexamethasone on Lipid Accumulation

CompoundConcentrationModelKey FindingReference
Fluocinolone Acetonide (FA)1 and 10 μg/mL2D Foam Cell CultureSignificantly better reduction in lipid accumulation compared to Dexamethasone. nih.govresearchgate.net
Fluocinolone Acetonide (FA)0.1 μg/mL3D Foam Cell Spheroid ModelMore effective in diminishing lipid accumulation than Dexamethasone. nih.govresearchgate.net
Dexamethasone (Dex)1 μg/mL2D Foam Cell CultureReduced cholesteryl ester accumulation. nih.gov

Osteo-/Odonto-Inductive Effects in Dental Pulp Cells

6-beta-Fluocinolone Acetonide has been shown to possess properties that could be beneficial for the healing of injured dental pulp tissues. bjmu.edu.cnnih.gov Studies on human dental pulp cells (DPCs) have revealed that low concentrations of FA (0.1–10 μmol/L) can promote cell proliferation and stimulate the synthesis of extracellular matrix components like fibronectin and type I collagen. nih.gov

FA has demonstrated the ability to initiate the biomineralization process in DPCs. bjmu.edu.cn This is evidenced by the increased expression and activity of mineralization-related markers. For instance, the early-stage marker alkaline phosphatase (ALP), the middle-stage marker bone sialoprotein (BSP), and the late-stage marker osteocalcin (OCN) were all evidently increased in DPCs treated with FA. bjmu.edu.cn Furthermore, FA up-regulated the expression of dentin sialophosphoprotein (DSPP), a marker specific to dentin. bjmu.edu.cnresearchgate.net

Research suggests that the Wnt4 signaling pathway may be involved in the FA-mediated biomineralization of DPCs. bjmu.edu.cn While FA can initiate this process, it has been observed that it does not have the capacity to form mineralized nodes in DPCs on its own. bjmu.edu.cn However, it does promote the proliferation of the CD146+ subpopulation of DPCs, which are a type of dental pulp stem cell with differentiation potential. bjmu.edu.cn In studies on inflamed human dental pulp cells, FA demonstrated anti-inflammatory properties and promoted odontogenic differentiation. nih.govresearchgate.net

Interactive Table: Effect of Fluocinolone Acetonide on Mineralization Markers in Dental Pulp Cells

MarkerEffect of Fluocinolone Acetonide TreatmentSignificanceReference
Alkaline Phosphatase (ALP)Evidently increased mRNA expression and activity.Early-stage mineralization marker. bjmu.edu.cn
Bone Sialoprotein (BSP)Evidently increased expression.Middle-stage mineralization marker. bjmu.edu.cn
Osteocalcin (OCN)Evidently increased expression.Late-stage mineralization marker. bjmu.edu.cn
Dentin Sialophosphoprotein (DSPP)Obviously up-regulated expression.Dentin-specific marker. bjmu.edu.cnresearchgate.net

Enhancement of Chondrogenesis in Mesenchymal Stem Cells (e.g., Human Bone Marrow-Derived MSCs)

Preclinical research has identified 6-beta-Fluocinolone Acetonide as a potent factor in enhancing the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs). nih.govnih.gov When used in combination with transforming growth factor beta 3 (TGF-β3), FA has been found to strongly potentiate this differentiation process, which is crucial for articular cartilage repair. nih.govdeepdyve.com

The mechanism behind this enhancement involves multiple intracellular pathways. FA has been shown to increase the TGF-β3-induced phosphorylation of Smad2 and Smad3, key signaling molecules in the chondrogenesis pathway. nih.govnih.gov Additionally, pathway analysis revealed that FA activates the mTORC1/AKT pathway. nih.govnih.gov The importance of this pathway was confirmed when chemical inhibition of mTORC1 with rapamycin (B549165) substantially suppressed the effects of FA, and inhibition of AKT completely repressed chondrogenesis. nih.govnih.gov The action of FA is also dependent on its binding to the glucocorticoid receptor, as its effects were suppressed by the receptor inhibitor mifepristone. nih.govnih.gov

These findings suggest that the combination of FA and TGF-β3 could be a powerful inducer of chondrogenesis in vitro, with potential applications in regenerative medicine for cartilage repair. nih.govnih.gov

In Vitro Evaluation of Drug Release from Advanced Delivery Systems

The in vitro release of 6-beta-Fluocinolone Acetonide from various advanced delivery systems has been extensively studied to optimize its therapeutic application. Biodegradable poly (lactic-co-glycolic acid) (PLGA)-based microspheres have been developed to provide sustained release. tandfonline.comnih.gov One study demonstrated that FA-loaded PLGA microspheres exhibited a sustained release profile for 30 days. tandfonline.comnih.gov This system showed an initial burst release of approximately 14.1% within the first 12 hours, followed by a prolonged, slower release. tandfonline.com The release characteristics were found to conform to the Weibull model. tandfonline.comnih.gov

Another study developed nanoparticles loaded with FA, Ciprofloxacin (B1669076), and Miconazole using PLGA. ijnrd.org The in vitro release study of these nanoparticles showed a sustained release of FA for 40 days, following the Higuchi diffusion control release model. ijnrd.org

Non-biodegradable devices have also been evaluated. A study on a non-biodegradable intravitreal device containing FA showed a linear release rate over a 6-month testing period in vitro. psu.eduduke.edu The release rate was approximately 1.9 ± 0.25 μ g/day for a 2-mg device and 2.2 ± 0.6 μ g/day for a 15-mg device. psu.eduduke.edu The release rate was found to increase by about 20% in the presence of protein. psu.eduduke.edu

Furthermore, in-situ forming biodegradable implants (ISFBI) have been investigated. An optimal formulation demonstrated a sustained release of FA at a rate of 0.36 µ g/day from the third day up to two months in vitro. nih.gov

Interactive Table: In Vitro Release Characteristics of Fluocinolone Acetonide from Different Delivery Systems

Delivery SystemCompositionRelease DurationRelease CharacteristicsReference
MicrospheresPoly (lactic-co-glycolic acid) (PLGA)30 daysSustained release with an initial burst. tandfonline.comnih.gov
NanoparticlesPLGA40 daysSustained release following Higuchi model. ijnrd.org
Non-biodegradable Implant-6 monthsLinear release rate. psu.eduduke.edu
In-situ Forming ImplantPLGA504H and PLGA756S2 monthsSustained release at 0.36 µ g/day after day 3. nih.gov

Comparative Preclinical Evaluation with Other Glucocorticoids (e.g., Dexamethasone, Triamcinolone (B434) Acetonide)

Comparative preclinical studies have highlighted the distinct properties of 6-beta-Fluocinolone Acetonide in relation to other glucocorticoids like Dexamethasone and Triamcinolone Acetonide.

In the context of modulating foam cell behavior, FA was found to be significantly more effective than Dexamethasone in reducing lipid accumulation at therapeutic concentrations of 1 and 10 μg/mL in 2D cultures and at 0.1 μg/mL in a 3D spheroid model. nih.govresearchgate.net Both FA and Dexamethasone were effective in inhibiting the secretion of inflammatory cytokines. nih.govnih.gov

Regarding chondrogenesis in human bone marrow-derived mesenchymal stem cells, a comparative analysis revealed a unique ability of FA to promote the repair of articular cartilage defects when combined with TGF-β3, an effect not matched by Dexamethasone or Triamcinolone Acetonide. nih.gov Analysis of intracellular signaling showed that while all three glucocorticoids moderately enhanced TGF-β3-induced phosphorylation of Smad2 and Smad3, the mTORC1/AKT pathway and the glucocorticoid receptor were more highly activated by FA and Triamcinolone Acetonide than by Dexamethasone. nih.gov

In studies on inflamed human dental pulp cells, FA alone was shown to enhance odontogenic differentiation, a parameter that was not improved by a combination of FA and Mineral Trioxide Aggregate (MTA). nih.govresearchgate.net This suggests a specific inductive capacity of FA in this cell type.

In Vivo Studies and Animal Models for Mechanistic Insights

Role of Animal Models in Understanding Pathophysiological Mechanisms

Animal models are crucial for understanding the pathophysiological mechanisms of action for corticosteroids like 6beta-Fluocinolone Acetonide. phypha.irphypha.ir They allow researchers to study the effects of these drugs on various body systems in a controlled environment, which is essential for assessing potential therapeutic applications and understanding adverse effects. phypha.irphypha.ir By replicating human-like disorders in animals, such as inflammation, immune responses, and metabolic changes, scientists can dissect the molecular and cellular pathways influenced by glucocorticoids. phypha.irnih.govresearchgate.net For instance, animal models have been instrumental in studying glucocorticoid-induced conditions like skin atrophy, insulin (B600854) resistance, and osteoporosis. phypha.irphypha.irresearchgate.net

Specific Animal Models for this compound Research

Immunocompromised mice, such as SCID/nude mice, are utilized to create cartilage defect models for studying the regenerative potential of treatments involving this compound. nih.govnih.gov In these models, a full-thickness articular cartilage defect is surgically created in the knee joint. nih.govmedsci.org This allows for the transplantation of human bone marrow-derived mesenchymal stem cells (hBMSCs) treated with this compound and other growth factors to assess their ability to repair the damaged cartilage. nih.govnih.gov

Research has shown that the transplantation of hBMSCs pre-treated with a combination of this compound and transforming growth factor beta 3 (TGF-β3) can lead to the complete repair of the articular surface in these mouse models. nih.govnih.gov Histological analysis of the repaired tissue reveals a smooth articular surface with the presence of essential cartilage components like collagen II. nih.gov These findings highlight the unique synergistic effect of this compound with TGF-β3 in promoting chondrogenesis, the process of cartilage formation. nih.govnih.gov The use of immunocompromised mice is critical in such studies to prevent the rejection of transplanted human cells, thereby allowing for an accurate assessment of the treatment's efficacy.

Rabbits are a commonly used animal model for ocular pharmacokinetic and pharmacodynamic studies of this compound, particularly for intravitreal implants. nih.govnih.govarvojournals.org These studies aim to understand how the drug is distributed, metabolized, and eliminated within the eye over extended periods. nih.govnih.govarvojournals.org Following the administration of a this compound intravitreal implant in rabbits, drug concentrations are measured in various ocular tissues, such as the vitreous, retina, choroid, and aqueous humor, at different time points. nih.govnih.govarvojournals.orgmedsafe.govt.nz

Studies using rabbit models have demonstrated that intravitreal implants can provide sustained delivery of this compound to the posterior segment of the eye for up to two years. nih.govmedsafe.govt.nz The highest concentrations of the drug are typically found in the choroid/retinal pigment epithelium, followed by the lens and retina. nih.gov The elimination half-life of this compound in most ocular tissues is significant, often exceeding 83 days, indicating prolonged drug presence. nih.gov Notably, systemic absorption of the drug from these ocular implants is generally below the limit of quantitation in plasma and urine, suggesting minimal systemic exposure. nih.govarvojournals.orgmedsafe.govt.nz

Below is a table summarizing the findings from a pharmacokinetic study of a this compound intravitreal implant in rabbits.

TissuePeak Concentration TimeDrug PresenceRelative Exposure
Most Ocular Tissues Day 2 or 8Up to 2 yearsVaries
Choroid/Retinal Pigment Epithelium -SustainedHighest
Lens -SustainedHigh
Retina -SustainedModerate
Aqueous Humor Not measurable at most time points-Low

Table 1: Summary of Ocular Pharmacokinetics of a this compound Implant in Rabbits. Data compiled from studies demonstrating sustained drug delivery and tissue distribution. nih.govmedsafe.govt.nz

Animal models are employed to investigate the systemic metabolic effects of glucocorticoids like this compound. These effects include alterations in glucose metabolism (glycogenesis), fat metabolism (lipolysis), and protein breakdown. drugbank.com Like other glucocorticoids, this compound can act as a physiological antagonist to insulin. drugbank.com This can lead to a decrease in glycogenesis (the formation of glycogen) and promote the breakdown of lipids and proteins. drugbank.com The mobilization of amino acids from protein breakdown and the release of fatty acids from lipolysis can contribute to increased circulating glucose levels. drugbank.com

While specific studies focusing solely on the systemic metabolic effects of this compound are not detailed in the provided context, the general mechanisms of glucocorticoids are well-established through animal research. nih.govdrugbank.com For example, studies in adrenalectomized rats have shown that administration of potent glucocorticoids leads to a reduction in muscle weight and alterations in free amino acid levels, indicating protein catabolism. nih.gov These models are crucial for understanding the potential systemic side effects that could arise from prolonged or high-dose administration of corticosteroids.

The affinity of this compound for glucocorticoid receptors (GR) is a key determinant of its potency and can be effectively studied in animal tissues, such as rat skeletal muscle. nih.govnih.gov These studies often involve competitive binding assays where the ability of this compound to displace a radiolabeled glucocorticoid from the GR is measured. nih.govnih.govresearchgate.net A higher binding affinity generally correlates with greater glucocorticoid activity. nih.gov

Research has demonstrated a strong correlation between the in vitro receptor affinity of various glucocorticoids in rat skeletal muscle and their in vivo topical anti-inflammatory activity. nih.gov For instance, the binding affinity of different glucocorticoids to the GR in rat skeletal muscle cytosol has been compared to their ability to induce muscle catabolism. nih.gov Studies have shown that potent glucocorticoids bind to specific cytoplasmic receptor sites in muscle, and this binding is correlated with their catabolic effects. nih.gov While a direct comparison of this compound's receptor affinity in rat skeletal muscle is not explicitly detailed, it is established that fluocinolone (B42009) acetonide is a potent glucocorticoid that acts as a GR agonist. medchemexpress.comresearchgate.net

The table below presents the relative binding affinity of several glucocorticoids to the glucocorticoid receptor in rat skeletal muscle, providing a framework for understanding the potency of these compounds.

GlucocorticoidRelative Binding Affinity (Compared to Dexamethasone)
Budesonide (22R-epimer) 14 times higher
Triamcinolone (B434) Acetonide 3.5 times higher
Dexamethasone (B1670325) 1 (Reference)
16α-Hydroxyprednisolone 0.03 times
6β-Hydroxybudesonide 0.06 times

Table 2: Relative Glucocorticoid Receptor Binding Affinity in Rat Skeletal Muscle. This table illustrates the varying affinities of different glucocorticoids, which often correlates with their biological activity. nih.gov

Methodological Considerations and Standardization in Animal Model Application

The application of animal models in corticosteroid research requires careful methodological considerations and standardization to ensure the reliability and reproducibility of the findings. nih.govcdnsciencepub.comresearchgate.net The choice of animal species and strain is critical, as there can be significant differences in drug metabolism and response. bioscientifica.com For example, rats are commonly used in osteoporosis research, while mice are often preferred for genetic manipulation studies. bioscientifica.com

Standardization of experimental protocols is also paramount. This includes controlling for factors such as the age, sex, and weight of the animals, as well as the dose, frequency, duration, and route of administration of the compound being studied. nih.gov The methods used for outcome assessment, such as biochemical markers, imaging techniques, and histological analysis, must also be consistent. nih.gov Furthermore, when using animal models to predict human responses, it is important to acknowledge the limitations and potential inter-species differences. nih.gov For instance, rat skin has been shown to be more permeable than human skin, which can affect the results of dermal absorption studies. nih.gov Therefore, a systematic approach to investigating the influence of these experimental factors is necessary to enhance the predictive value of animal models. nih.gov

Analytical Chemistry and Characterization Methodologies

Chromatographic Methods for Compound Analysis

Chromatographic techniques are paramount in the pharmaceutical analysis of 6beta-Fluocinolone Acetonide, providing the means to separate, identify, and quantify the active pharmaceutical ingredient (API) and any related impurities.

Ultra-High Performance Liquid Chromatography (UPLC) Development for Impurity Profiling

Ultra-High Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the impurity profiling of drug substances, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). waters.com The development of UPLC methods for this compound focuses on achieving high-resolution separation of the API from its potential impurities and degradation products. waters.comnih.gov

A key aspect of UPLC method development is the utilization of sub-2 µm particle columns, which leads to increased chromatographic efficiency. waters.com For instance, a method might employ an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution to resolve all known impurities. waters.com The development process often involves a systematic approach, such as implementing Analytical Quality by Design (AQbD) principles, to identify critical method parameters and optimize them for the best possible separation. nih.gov This can involve screening different columns, mobile phase compositions (including pH and organic modifiers like acetonitrile (B52724) and methanol), flow rates, and column temperatures. nih.govgcms.cz

A study focused on developing a stability-indicating UPLC method for fluocinolone (B42009) acetonide and its topical oil formulation utilized a d-optimal split-plot design to screen critical parameters. nih.gov The optimized method employed a Waters Acquity UPLC HSS C18 column (100 mm × 2.1 mm, 1.8 µm) with a gradient program and a flow rate of 0.3 mL/min at 50°C. nih.gov This method successfully separated the main component from its impurities with mean recovery values for the impurities ranging from 95.7% to 105.7%. nih.gov

Table 1: Example UPLC Method Parameters for Impurity Profiling

ParameterCondition
Column Waters Acquity UPLC HSS C18, 100 mm × 2.1 mm, 1.8 µm
Mobile Phase A Mixture of 0.1% TFA in Milli Q water, acetonitrile, and methanol (B129727) (80:15:5 v/v)
Mobile Phase B Mixture of 0.1% TFA in Milli Q water, acetonitrile, and methanol (20:70:10 v/v)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Detection Wavelength 242 nm
Injection Volume 1.0 µL

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains a cornerstone for the routine quality control of this compound, including assay and impurity determination. researchgate.netresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. researchgate.net

A typical RP-HPLC method for the simultaneous estimation of ciprofloxacin (B1669076) and fluocinolone acetonide in a pharmaceutical dosage form utilized a Discovery Inertsil ODS3V C18 column (250 mm, 4.6 mm, 5 µm). researchgate.net The separation was achieved using a mobile phase consisting of phosphate (B84403) buffer (pH 4) and acetonitrile in a 40:60 ratio, with a flow rate of 1.0 ml/min and UV detection at 295 nm. researchgate.net The retention time for fluocinolone acetonide in this method was found to be 5.037 minutes. researchgate.net

Another developed RP-HPLC method for the simultaneous determination of ciprofloxacin HCl and fluocinolone acetonide employed a C18 column with a mobile phase of methanol and phosphate buffer (pH 3) containing an ion-pair agent. rjptonline.org This method demonstrated good linearity over a concentration range of 2.5-600 µg/mL for fluocinolone acetonide. rjptonline.org

The validation of these methods includes parameters such as linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijpar.com For instance, in one validated method, the %RSD for fluocinolone acetonide was 0.18%, and the recovery was found to be 99.71%. researchgate.netijpar.com

Table 2: RP-HPLC Method Validation Parameters

ParameterCiprofloxacinFluocinolone Acetonide
Linearity Range (µg/ml) 12.5–37.25 researchgate.net0.625–1.875 researchgate.net
% RSD 0.25% researchgate.net0.18% researchgate.net
LOD (µg/ml) 0.13 ijpar.com0.02 ijpar.com
LOQ (µg/ml) 0.39 ijpar.com0.06 ijpar.com
% Recovery 99.36% ijpar.com99.71% ijpar.com

Stability-Indicating Methods for Degradation Pathway Identification

Stability-indicating analytical methods are crucial for identifying the degradation products that can form during the manufacturing process, storage, or under stress conditions. scirp.orgresearchgate.net These methods are designed to separate the active pharmaceutical ingredient from all potential degradation products, thus providing a clear picture of the drug's stability. scirp.orgscirp.org

Forced degradation studies are an integral part of developing stability-indicating methods. scirp.org The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. scirp.orgresearchgate.net The resulting degradation products are then identified and characterized.

In a study on the related compound fluocinonide (B1672898), significant degradation was observed under acid and base hydrolysis and peroxide degradation conditions. scirp.org One of the potential degradation products under hydrolytic conditions was identified as fluocinolone acetonide. researchgate.net A stability-indicating HPLC method was developed to separate fluocinonide from its process-related impurities and degradation products, achieving a resolution greater than 2.0 for all components. scirp.org

Similarly, a stability-indicating UPLC method for fluocinolone acetonide identified its major degradation products as Imp-C, B, and A, and their degradation pathways were established based on stress studies. researchgate.net The photodegradation of fluocinolone acetonide in acetonitrile at 254 nm has also been studied, with the mechanism investigated using single crystal X-ray diffraction. rsc.org

Spectroscopic and Physicochemical Characterization Techniques for Formulations

Spectroscopic and physicochemical techniques provide invaluable information about the solid-state properties and molecular interactions of this compound within its formulations.

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Crystallinity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. torontech.comnih.gov It is widely used in the pharmaceutical industry to characterize the thermal properties of materials, including melting point, crystallization, and glass transitions. torontech.cominfinitiaresearch.com

DSC analysis provides crucial information about the crystallinity of a drug substance. pressbooks.pub For semicrystalline polymers and other materials, DSC can be used to determine the degree of crystallinity by measuring the heat of fusion. pressbooks.pubresearchgate.net The thermogram generated by a DSC experiment shows peaks and valleys that correspond to specific thermal events, allowing for the identification of polymorphic forms and the assessment of thermal stability. infinitiaresearch.com This technique is particularly valuable for analyzing polymers used in formulations, as it can determine their thermal history, stability, and compatibility with the active ingredient. infinitiaresearch.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and investigating chemical interactions within a formulation. nih.govmdpi.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com The resulting spectrum serves as a molecular fingerprint.

In the context of this compound formulations, FTIR can be used to study polymer-drug and excipient-drug interactions. nih.gov By analyzing shifts in the characteristic absorption bands of functional groups (e.g., carbonyl, hydroxyl), it is possible to detect the formation of hydrogen bonds or other interactions between the drug and the formulation components. nih.gov For example, a study on Carbomer-based gels used FTIR to evaluate polymer-neutralizer and polymer-surfactant interactions by observing changes in the carbonyl stretch bands. nih.gov This technique can be applied to various formulation types, including aqueous, hydroalcoholic, and anhydrous gels, to understand how the solvent system affects these interactions. nih.gov Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for analyzing solid and liquid samples with minimal preparation. mdpi.comrsc.org

Analytical Method Validation and Quality by Design (AQbD) Principles

The validation of analytical methods used for the quantification of this compound and its impurities is performed in accordance with stringent regulatory guidelines. The modern approach to this process is Analytical Quality by Design (AQbD), a systematic, science- and risk-based framework that aims to build quality into the analytical method throughout its lifecycle. nih.govresearchgate.netetflin.com

A key study details the development of a stability-indicating ultra-high performance liquid chromatography (UPLC) method for determining impurities in fluocinolone acetonide drug substance and its topical oil formulation using AQbD principles. nih.govresearchgate.net The process begins with defining the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method. nih.gov This is followed by a risk assessment to identify Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs). nih.govnih.gov

In the aforementioned study, a d-optimal split-plot experimental design was used to screen for CMPs, and a central composite design (CCD) was employed to optimize the final method conditions. nih.gov The optimized parameters included the mobile phase composition, gradient program, flow rate, and column temperature to ensure the best possible separation of all components. nih.gov

Table 2: Optimized UPLC Method Parameters for Fluocinolone Acetonide Impurity Analysis using AQbD

ParameterOptimized ConditionReference
Analytical ColumnWaters Acquity UPLC HSS C18, 100 mm × 2.1 mm, 1.8 µm nih.gov
Mobile Phase AWater nih.gov
Mobile Phase BAcetonitrile:Water (600:400 v/v) nih.gov
Flow Rate0.3 mL/min nih.gov
Column Oven Temperature50 °C nih.gov
Initial Gradient60:40 (Mobile Phase A:B) nih.gov

The resulting validated method demonstrated high accuracy, with mean recovery of impurities ranging from 95.7% to 105.7%, and excellent linearity, with a correlation coefficient (r) greater than 0.999. nih.gov The relative standard deviation (RSD) values were low, ranging from 0.9% to 3.2%, indicating high precision. nih.gov This AQbD approach ensures the development of a robust and reliable analytical method that is well-understood and fit for its intended purpose throughout the product lifecycle. etflin.comnih.gov

Polymer Matrix Analysis for Sustained Release Systems

For sustained release systems, such as intravitreal implants containing this compound, the characterization of the polymer matrix is as important as the analysis of the drug itself. The matrix controls the rate of drug release, and its structural integrity and degradation profile are critical to performance.

Micro-Computed Tomography (micro-CT) is a powerful, non-destructive 3D imaging technique that allows for the detailed characterization of the internal structure of polymer matrices used in drug delivery. nih.govresearchgate.net It can be used to visualize and quantify key morphological features such as porosity, pore size distribution, and the dispersion of the active agent within the matrix. nih.gov This is particularly valuable for understanding the relationships between the formulation, the device's internal structure, and its drug release performance. researchgate.net

In the context of sustained release systems, micro-CT can be used to monitor structural and dimensional changes in the polymer matrix over time as the drug is released and the polymer degrades. researchgate.net Studies on polycaprolactone (B3415563) (PCL) matrix devices, a common polymer for sustained release, have used micro-CT to confirm the uniform dispersion of model drugs and to provide quantitative data on matrix macroporosity. nih.gov This technique can identify the formation of pores and connecting channels, which are crucial for the transport of the drug out of the matrix. nih.gov While specific micro-CT studies on this compound implants are not widely published, the methodology is directly applicable for assessing the structural integrity, swelling, and erosion of such devices in vitro or in vivo. nih.govutsouthwestern.edu

Gravimetric analysis is a fundamental and straightforward method used to determine the water uptake and degradation (mass loss) of polymer matrices in sustained release systems. scielo.brnih.gov This method involves incubating the drug-loaded polymer matrix in a relevant aqueous medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) for predetermined periods. nih.govmdpi.com

At each time point, the matrix is removed from the medium, carefully blotted to remove excess surface water, and weighed to determine its swollen mass. nih.gov This allows for the calculation of the percentage of water uptake over time. Subsequently, the same sample is dried to a constant weight (e.g., in a convection oven), and the final dry weight is recorded. nih.gov The difference between the initial dry weight and the dry weight at a given time point represents the mass loss due to polymer erosion or degradation. mdpi.comscielo.br

These gravimetric data are critical for understanding the kinetics of matrix swelling and erosion. nih.gov The rate of water uptake influences polymer chain relaxation and the diffusion of the drug, while the rate of matrix degradation is directly linked to the mechanism of long-term drug release, especially for biodegradable polymers like PLGA. scielo.brmdpi.commdpi.com

Computational and Quantitative Structure Activity Relationship Qsar Studies

Predictive Modeling for Biological Activity (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

Predictive modeling for biological activity aims to establish a quantitative correlation between the physicochemical properties of a series of compounds and their pharmacological potency. nih.gov Among the most powerful three-dimensional QSAR (3D-QSAR) methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netontosight.ai These techniques are instrumental in designing new molecules with enhanced activity. longdom.org

Comparative Molecular Field Analysis (CoMFA) CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. uniroma1.itiupac.org The process involves aligning the molecules in a series, placing them in a 3D grid, and then calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. uniroma1.it These energy values constitute the independent variables, which are then analyzed using partial least squares (PLS) to generate a QSAR model that can predict the activity of new compounds. uniroma1.it For steroids, CoMFA has been successfully used to analyze their binding affinities to carrier proteins like corticosteroid-binding globulin. uniroma1.it

Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that calculates similarity indices instead of interaction energies at the grid points, using a Gaussian function which avoids the singularities at atomic positions that can occur in CoMFA. ontosight.ainih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ontosight.aimdpi.com This provides a more comprehensive picture of the molecular features critical for biological activity. mdpi.com CoMSIA contour maps are often considered easier to interpret than CoMFA maps, as they highlight the regions within the ligand structure where specific physicochemical properties are favorable or unfavorable for activity. nih.gov

The predictive power of CoMFA and CoMSIA models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good internal predictive ability, while a high r² value shows a strong correlation between experimental and predicted activities for the training set. nih.govmdpi.com

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation

ParameterSymbolDescriptionTypical Value for a Robust Model
Cross-Validated Correlation CoefficientMeasures the internal predictive ability of the model, determined by leave-one-out or leave-many-out cross-validation.> 0.5
Non-Cross-Validated Correlation CoefficientIndicates the goodness of fit of the model for the training set data.> 0.6
Predictive Correlation Coefficientr²_predMeasures the predictive power of the model for an external test set of compounds not used in model generation.> 0.6
Standard Error of EstimateSEERepresents the standard deviation of the residuals, indicating the absolute error of the predictions.Low value
Optimal Number of ComponentsNThe number of principal components used in the PLS analysis that yields the highest q².Varies by model

Molecular Docking and Dynamics Simulations for Receptor Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6beta-fluocinolone acetonide, and its biological target at an atomic level. researchgate.net For corticosteroids, the primary target is the glucocorticoid receptor (GR). drugbank.com Fluocinolone (B42009) acetonide is known to exhibit a high binding affinity for the GR. drugbank.comnih.gov

Molecular Docking Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. researchgate.net Algorithms score these poses based on binding energy, with lower energy values typically indicating a more favorable interaction. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor pocket. plos.org For instance, after fluocinolone acetonide binds to the cytosolic GR, the resulting receptor-ligand complex moves into the cell nucleus to regulate gene expression. drugbank.comnih.gov Docking simulations help elucidate the specific molecular interactions that stabilize this complex.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. windows.net These simulations solve Newton's equations of motion for the atoms in the system, providing insight into the stability of the binding pose, the flexibility of the protein, and the influence of solvent. nih.govwindows.net Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex throughout the simulation. windows.net

Table 2: Hypothetical Key Interactions for a Corticosteroid in the Glucocorticoid Receptor Binding Pocket

Amino Acid ResidueInteraction TypeCorticosteroid Moiety Involved
Asn564Hydrogen BondC3-keto group
Gln570Hydrogen BondC11-hydroxyl group
Arg611Hydrogen BondC21-hydroxyl group
Gln642Hydrogen BondC20-keto group
Met601, Leu566Hydrophobic InteractionSteroid A/B rings
Cys736, Met604Hydrophobic InteractionSteroid D-ring and side chain

Note: This table represents typical interactions observed for corticosteroids with the GR and is for illustrative purposes.

Application of QSAR Models for Structural Alert Identification and Mutagenicity Prediction

QSAR models are increasingly used as an alternative to biological experiments for assessing the potential toxicity of chemicals, including mutagenicity. d-nb.info The International Conference on Harmonisation (ICH) M7 guideline permits the use of in silico QSAR predictions for the initial assessment of mutagenic impurities in pharmaceuticals, which highlights the regulatory acceptance of these methods. d-nb.infonih.gov

The goal is to identify "structural alerts," which are specific molecular substructures or fragments known to be associated with a particular toxicological endpoint like mutagenicity. nih.govresearchgate.net The absence of structural alerts from two different types of QSAR methodologies (one rule-based and one statistics-based) is often sufficient to conclude that a compound is not a mutagenic concern. d-nb.info

Rule-based QSAR systems (e.g., Derek Nexus) use a set of rules derived from expert knowledge and known mechanisms of toxicity to identify structural alerts. researchgate.net

Statistics-based QSAR systems (e.g., OECD QSAR Toolbox, TEST) use machine learning algorithms to correlate the presence of various molecular descriptors with experimental outcomes (e.g., positive or negative in an Ames test) from large databases. researchgate.netnih.govqsartoolbox.org

These tools can be used to screen compounds like this compound or related impurities for potential mutagenicity. The prediction relies on whether the molecule contains fragments that are flagged by the models as being potentially reactive with DNA. nih.gov A consensus approach, combining the results from multiple QSAR tools, is often employed to increase the confidence of the prediction. nih.gov

Table 3: Example of a Consensus Approach for Mutagenicity Prediction

QSAR Model TypeExample SoftwarePredicted Outcome (Hypothetical)Basis of Prediction
Rule-BasedDerek NexusNegativeNo structural alerts for mutagenicity fired.
Statistical-Based (Fragment)OECD QSAR ToolboxNegativeCompound falls within the applicability domain; no alerts fired by profilers.
Statistical-Based (Whole Molecule)TESTNegativePrediction based on statistical correlation with similar compounds in the training set.
Consensus Conclusion Not predicted to be mutagenic.

Geometry Optimizations and Charge Calculations in Molecular Studies

Before advanced computational analyses like CoMFA/CoMSIA or molecular docking can be performed, the three-dimensional structure of the molecule must be accurately represented. Geometry optimization and charge calculation are fundamental preliminary steps in nearly all molecular modeling studies. storion.ru

Geometry Optimization Geometry optimization is a computational procedure used to find the lowest energy, and therefore most stable, conformation of a molecule. scm.com Starting from an initial 3D structure, the optimization algorithm systematically adjusts the positions of the atoms to minimize the potential energy of the system until a set of convergence criteria are met. scm.comuni-muenchen.de This process can be performed using molecular mechanics force fields (e.g., Tripos) or more accurate, but computationally intensive, quantum mechanics methods. uniroma1.it The result is an optimized 3D structure with defined bond lengths, bond angles, and torsion angles corresponding to a local or global energy minimum.

Table 4: Selected Computed Properties of Fluocinolone Acetonide

PropertyValueSource
Molecular FormulaC₂₄H₃₀F₂O₆ nih.gov
Average Molecular Weight452.5 g/mol nih.gov
Monoisotopic Mass452.201045 Da nih.gov
Topological Polar Surface Area93.1 Ų nih.gov
XLogP32.5 nih.gov

Structure Activity Relationships Sar and Structural Modifications

Influence of Fluorination (e.g., 6α, 9α-difluorination) on Receptor Binding Affinity and Glucocorticoid Activity

The introduction of fluorine atoms into the steroid nucleus is a well-established strategy to enhance glucocorticoid potency. researchgate.net Fluorination at the 9α position, in particular, significantly increases both glucocorticoid and mineralocorticoid activity, partly due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq This modification enhances the molecule's binding affinity for the glucocorticoid receptor (GR). uomustansiriyah.edu.iqresearchgate.net For instance, 9α-fluorocortisol exhibits a tenfold greater glucocorticoid effect compared to cortisol. msdvetmanual.com

Fluocinolone (B42009) acetonide features dual fluorination at both the 6α and 9α positions. nih.gov Halogenation at both the C6 and C9 positions results in the highest potency among topical steroids. ijdvl.com The addition of a 6α-fluoro group further increases glucocorticoid activity while having less of an impact on salt retention compared to the 9α-fluoro group alone. uomustansiriyah.edu.iq While 9α-fluorination enhances all biological activities, the combination with 6α-fluorination leads to a synergistic increase in anti-inflammatory effects. ingentaconnect.comnih.gov This dual fluorination makes the molecule more resistant to metabolic oxidation by enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which would otherwise inactivate it. nih.gov This reduced metabolism prolongs the drug's half-life and local activity.

CompoundFluorination PatternRelative Anti-Inflammatory Potency (approx.)Key SAR Feature
Hydrocortisone (B1673445) None1Baseline
Fludrocortisone 9α-Fluoro109α-F enhances GR binding and activity. msdvetmanual.com
Triamcinolone (B434) 9α-Fluoro59α-F enhances potency. msdvetmanual.com
Fluocinolone Acetonide 6α, 9α-Difluoro100Dual fluorination synergistically increases potency. ijdvl.com

Impact of 16α, 17α-Acetal Substituents on Glucocorticoid Potency

The presence of a 16α, 17α-acetonide group, formed by reacting the 16α- and 17α-hydroxyl groups with acetone (B3395972), is another critical modification in fluocinolone acetonide. This cyclic ketal structure serves two primary functions: it increases the lipophilicity of the molecule and it protects the hydroxyl groups from metabolic degradation. ijdvl.comresearchgate.net

Increased lipophilicity enhances the drug's ability to penetrate the stratum corneum of the skin, leading to better percutaneous absorption. ijdvl.comresearchgate.net Furthermore, the acetonide group helps to mitigate the mineralocorticoid (salt-retaining) effects that can be potentiated by 9α-fluorination. researchgate.net Studies have shown that introducing an unsymmetrical 16α, 17α-acetal group can markedly enhance topical anti-inflammatory potency compared to the conventional acetonide group found in fluocinolone acetonide. nih.gov However, the acetonide in fluocinolone acetonide is a key contributor to its high potency. nih.gov For example, triamcinolone acetonide, which also possesses this group, has an anti-inflammatory potency approximately five times that of hydrocortisone.

C-21 Esterification and its Role in Biological Activity and Percutaneous Absorption

Esterification of the hydroxyl group at the C-21 position is a common prodrug strategy used to modify the pharmacokinetic properties of corticosteroids. researchgate.netdvm360.com By converting the hydrophilic hydroxyl group into a more lipophilic ester, the drug's penetration through the skin is significantly improved. ijdvl.comresearchgate.net Once absorbed into the skin, esterases hydrolyze the ester bond, releasing the active form of the corticosteroid (the corresponding alcohol). dvm360.commdpi.com

Fluocinolone acetonide 21-acetate, also known as fluocinonide (B1672898), is an example of a C-21 esterified version. It is reported to be about five times more potent than its parent compound, fluocinolone acetonide, precisely because of this enhanced lipophilicity and percutaneous absorption. mdpi.com The choice of the ester group allows for fine-tuning of the drug's release rate and duration of action. dvm360.com For instance, water-insoluble esters like acetates and valerates are released slowly, providing prolonged activity, which is ideal for topical preparations. dvm360.com

CompoundC-21 GroupKey Effect of C-21 Group
Fluocinolone Acetonide -OH (Hydroxyl)Active form of the drug.
Fluocinolone Acetonide 21-Acetate (Fluocinonide) -OCOCH₃ (Acetate Ester)Increased lipophilicity, enhanced percutaneous absorption, acts as a prodrug. mdpi.com
Betamethasone -OH (Hydroxyl)Active form of the drug.
Betamethasone 17-Valerate -OCOC₄H₉ (Valerate Ester)Increased lipophilicity and potency compared to the parent compound. researchgate.net

Correlation between In Vitro Receptor Affinity and In Vivo Glucocorticoid Activity

For glucocorticoids, a strong correlation generally exists between their binding affinity for the glucocorticoid receptor (GR) in laboratory tests (in vitro) and their anti-inflammatory activity in living organisms (in vivo). nih.gov This relationship underscores that receptor binding is the critical initiating step for the drug's pharmacological action. High-affinity binding to the GR is a prerequisite for potent glucocorticoid effects. plos.org

Studies comparing various corticosteroids have demonstrated a close correlation (r = 0.98) between their in vitro receptor affinity and their in vivo topical glucocorticoid activity. nih.gov This makes in vitro receptor affinity assays a valuable screening tool for identifying promising new steroid structures. nih.gov For example, the GR binding affinity (IC50) for fluocinolone acetonide has been measured at 2.0 nM, which is consistent with its high potency. chemsrc.com Research in patients with rheumatoid arthritis has also shown that a higher number of glucocorticoid receptors in cells is associated with a better clinical improvement, further linking receptor-level interactions to in vivo outcomes. nih.govresearchgate.net However, other factors such as drug metabolism, skin penetration, and local tissue distribution also play significant roles in determining the ultimate clinical efficacy. nih.govmdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Therapeutic Potentials and Research Avenues

While 6beta-Fluocinolone Acetonide is well-established for treating inflammatory skin conditions, diabetic macular edema, and uveitis, researchers are actively exploring its potential in other medical areas. drugbank.compatsnap.com

One promising new avenue is in the field of regenerative medicine. A high-throughput screening study identified this compound as a potent synergistic factor in transforming growth factor beta 3 (TGF-β3)-mediated chondrogenesis of human bone marrow-derived mesenchymal stem cells. nih.gov In an in vivo model, the transplantation of hBMSCs treated with a combination of this compound and TGF-β3 resulted in the complete repair of articular cartilage defects. nih.gov This suggests a potential role for the compound in developing novel therapies for articular cartilage repair. nih.gov

Further research is also warranted to explore its efficacy in other inflammatory and autoimmune conditions. For instance, studies have investigated its potential to mitigate inflammation and lipid accumulation in foam cells, which are key components in the development of atherosclerosis. nih.govnih.gov Research has shown that this compound can inhibit the secretion of inflammatory cytokines and reduce cholesteryl ester accumulation in foam cell cultures, suggesting its potential as a therapeutic agent for atherosclerosis. nih.govnih.gov Additionally, there is interest in its application for reducing hyperpigmentation following laser skin resurfacing, where it is hypothesized to decrease inflammation. researchgate.net

The use of this compound in vital pulp therapy is another area of investigation. Low concentrations of the compound have been shown to stimulate the proliferation of human dental pulp cells and enhance the synthesis of fibronectin and type I collagen, suggesting its potential to promote the healing of inflamed dental pulp. nih.gov

Development of Advanced Drug Delivery Systems for Sustained Release

A significant area of ongoing research is the development of advanced drug delivery systems to provide sustained and localized release of this compound, thereby enhancing its efficacy and minimizing potential systemic side effects.

Intravitreal implants have been a major focus, particularly for ocular diseases. Non-biodegradable, sustained-release intravitreal implants containing this compound have been developed and studied for the treatment of severe uveitis and diabetic macular edema. nih.govresearchgate.netnih.gov These implants are designed to release the drug over an extended period, reducing the need for frequent injections and providing long-term control of inflammation. researchgate.netaetna.comvrsurgeryonline.com For example, the 0.19 mg fluocinolone (B42009) acetonide intravitreal implant (Iluvien) provides a daily dose of 0.25 µg over 36 months for diabetic macular edema. vrsurgeryonline.com Another implant, Yutiq (0.18 mg), delivers the same daily dose for non-infectious posterior uveitis. vrsurgeryonline.com

Future research in this area includes optimizing the pharmacokinetic profiles of these implants and exploring their use in different patient populations, such as those with vitrectomized eyes. aetna.com There is also a need for further studies to refine treatment guidelines for the use of these implants. tandfonline.com Additionally, research into in-situ forming biodegradable implants is underway, which could offer an alternative to non-biodegradable devices. researchgate.net

Integration of New Approach Methodologies (NAMs) in Preclinical Research for Enhanced Predictive Relevance

The field of toxicology and preclinical drug development is undergoing a paradigm shift towards the use of New Approach Methodologies (NAMs) to reduce, refine, and replace animal testing. nih.govresearchgate.net NAMs encompass a range of in vitro, in silico, and other innovative techniques that aim to provide more human-relevant data. researchgate.netresearchgate.netaxionbiosystems.com

For corticosteroids like this compound, NAMs offer the potential for more accurate and efficient assessment of bioequivalence and potency. nih.govmdpi.com For example, the chromameter, a device that objectively quantifies skin blanching, provides a more precise measurement of the pharmacodynamic response to topical corticosteroids than traditional visual assessments. nih.govmdpi.com

The development and validation of in vitro models, such as 3D bioprinted human skin equivalents, are crucial for studying disease phenotypes and testing the effects of drugs like this compound in a more controlled and human-relevant system. researchgate.net These models can be used for compound screening and to gain a deeper understanding of the drug's mechanism of action. researchgate.net Furthermore, multi-omics approaches, including genomics, transcriptomics, and metabolomics, are being integrated to better understand the interindividual variability in response to corticosteroids and to identify biomarkers that can predict treatment efficacy and side effects. mdpi.com The U.S. Environmental Protection Agency (USEPA) is also promoting the use of NAMs for endocrine activity testing to increase the efficiency of screening and reduce reliance on animal studies. oup.com

Further Elucidation of Complex Intracellular Signaling Networks

The therapeutic effects of this compound are mediated through its interaction with complex intracellular signaling networks. longdom.org While it is known that the compound binds to the glucocorticoid receptor, leading to the regulation of gene expression, the precise downstream signaling pathways and their crosstalk are still being investigated. longdom.orgdrugbank.com

Research is focused on deciphering how this compound modulates various signaling pathways to exert its anti-inflammatory and immunosuppressive effects. patsnap.com This includes its influence on the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes through the inhibition of phospholipase A2. patsnap.compatsnap.com It also downregulates the activity of immune cells such as T-lymphocytes and macrophages. patsnap.com

Understanding the intricate interplay between different signaling pathways is crucial. For instance, in the context of chondrogenesis, studies have shown that this compound enhances TGF-β3-induced phosphorylation of Smad2 and Smad3, key signaling molecules in this process. nih.gov In macrophages, signaling pathways such as JAK-STAT, MAPK, and PI3K/Akt are critical in determining their polarization and function, and corticosteroids can influence these pathways. nih.gov The study of how signaling networks are spatially and temporally regulated within the cell is also a key area of future research. nih.govresearchgate.net A deeper understanding of these complex networks will enable the development of more targeted and effective therapeutic strategies. ersnet.orguni-stuttgart.dearchivesofmedicalscience.com

Mechanistic Studies on Specific Cellular Responses and Tissue Regeneration

Future research will continue to delve into the specific molecular and cellular mechanisms by which this compound influences cellular behavior and promotes tissue regeneration. This involves investigating its effects on various cell types and their functions.

Studies have already demonstrated that this compound can inhibit the proliferation of keratinocytes, which is beneficial in hyperproliferative skin conditions like psoriasis. patsnap.com In the context of wound healing, it is hypothesized to reduce inflammation, which may play a role in preventing hyperpigmentation. researchgate.net The compound's effect on scar tissue formation has also been a subject of investigation. nih.gov

A significant area of future research is its role in tissue regeneration, particularly in cartilage repair. The finding that this compound acts as a potent synergistic factor in TGF-β3-induced chondrogenesis opens up new avenues for its use in regenerative medicine. nih.gov Further mechanistic studies are needed to understand how it enhances the differentiation of mesenchymal stem cells into chondrocytes and promotes the formation of new cartilage tissue. nih.gov

Investigating the mechanobiological responses of cells to their environment is also crucial. The mechanical properties of scaffolds used in tissue engineering can significantly influence cell behavior, and understanding how cells like Schwann cells respond to these cues is vital for designing effective regenerative therapies. nih.gov Functional proteomics and systems biology approaches will be instrumental in characterizing the complex protein networks involved in cellular responses to environmental signals and therapeutic agents like this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 6β-Fluocinolone Acetonide in pharmacokinetic studies?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) with UV detection is widely used. For system suitability, ensure peak area ratios of test solutions (e.g., 4–6% of standard solution) meet validation criteria. Mobile phase composition and column selection (C18 reverse-phase) are critical for resolving impurities .
  • Example : A study validating 6β-Fluocinolone Acetonide purity used a mobile phase of acetonitrile/water (60:40 v/v) with a flow rate of 1.5 mL/min, achieving resolution >2.0 between analytes and degradation products .

Q. How does 6β-Fluocinolone Acetonide compare to other corticosteroids in reducing inflammatory biomarkers?

  • Methodological Guidance : Use in vitro models (e.g., cytokine-induced human retinal endothelial cells) to measure IL-6, VEGF, and TNF-α suppression. Dose-response curves and IC50 values should be calculated for comparative potency analysis. Reference preclinical studies for baseline efficacy data .
  • Example : In diabetic macular edema models, 6β-Fluocinolone Acetonide reduced VEGF levels by 40% at 0.2 µg/mL, outperforming dexamethasone in sustained anti-inflammatory activity .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing long-term safety of intravitreal 6β-Fluocinolone Acetonide implants?

  • Methodological Guidance :

  • Population (PICOT Framework) : Patients with chronic non-infectious uveitis unresponsive to first-line therapies.
  • Outcome Metrics : Intraocular pressure (IOP) spikes, cataract progression, and retinal thickness changes over 24 months.
  • Control Groups : Compare with sham procedures or alternative sustained-release corticosteroids (e.g., dexamethasone implants).
  • Ethical Compliance : Monitor IOP every 3 months; predefine thresholds for intervention (e.g., IOP >25 mmHg) .
    • Data Example : A retrospective study reported 22% of patients required IOP-lowering drops post-implant, with no irreversible vision loss .

Q. How can researchers resolve contradictions in efficacy data between 6β-Fluocinolone Acetonide and anti-VEGF therapies for diabetic macular edema?

  • Methodological Guidance :

  • Subgroup Analysis : Stratify patients by baseline VEGF levels, HbA1c, and disease duration.
  • Mechanistic Studies : Use fluorescein angiography to differentiate VEGF-driven vs. inflammation-driven edema.
  • Statistical Tools : Apply mixed-effects models to account for inter-patient variability in treatment response .
    • Case Study : In anti-VEGF non-responders, 6β-Fluocinolone Acetonide improved central retinal thickness by 112 µm (p<0.001), suggesting a role in refractory cases .

Q. What are the optimal strategies for synthesizing 6β-Fluocinolone Acetonide derivatives to enhance bioavailability?

  • Methodological Guidance :

  • Structural Modifications : Introduce ester prodrugs (e.g., acetonide to acetate conversion) to improve corneal permeability.
  • In Silico Modeling**: Use molecular docking to predict binding affinity to glucocorticoid receptors.
  • Validation : Conduct ex vivo corneal permeation assays and compare AUC values in rabbit models .
    • Data Insight : A prodrug derivative increased aqueous humor concentration by 3.5-fold compared to the parent compound in preclinical trials .

Methodological Frameworks for Study Design

Q. How to apply the PICOT framework to design a clinical trial for 6β-Fluocinolone Acetonide in chronic uveitis?

  • PICOT Breakdown :

  • Population (P) : Adults with bilateral non-infectious intermediate uveitis.
  • Intervention (I) : 0.59 mg intravitreal 6β-Fluocinolone Acetonide implant.
  • Comparison (C) : Monthly dexamethasone intravitreal injections.
  • Outcome (O) : Time to recurrence of vitreous haze (graded via SUN criteria).
  • Time (T) : 18-month follow-up .
    • Ethical Note : Include a DSMB (Data Safety Monitoring Board) to review adverse events quarterly .

Q. What statistical methods are appropriate for analyzing dose-dependent adverse effects in 6β-Fluocinolone Acetonide studies?

  • Guidance :

  • Time-to-Event Analysis : Kaplan-Meier curves for adverse events like IOP elevation.
  • Multivariate Regression : Adjust for confounders (e.g., age, baseline IOP).
  • Power Calculation : Ensure sample size ≥200 to detect a 15% difference in adverse event rates (α=0.05, β=0.2) .

Data Presentation Standards

Q. How to report purity and stability data for 6β-Fluocinolone Acetonide in compliance with ICH guidelines?

  • Guidance :

  • Purity : Report total impurities ≤2.0% (HPLC area normalization).
  • Stability : Include forced degradation studies (acid/alkali hydrolysis, oxidative stress) with mass balance ≥98%.
  • Tabular Example :
ConditionDegradation Products (%)Mass Balance (%)
Acid (1N HCl, 24h)1.299.1
Oxidative (3% H2O2, 48h)0.898.9

Ethical and Reproducibility Considerations

Q. What measures ensure reproducibility in preclinical studies of 6β-Fluocinolone Acetonide?

  • Guidance :

  • Detailed Protocols : Specify animal strain (e.g., Sprague-Dawley rats), anesthesia (ketamine/xylazine), and injection volume (2 µL intravitreally).
  • Data Sharing : Deposit raw imaging data (OCT scans) in public repositories like Figshare.
  • Reagent Validation : Use certified reference standards (e.g., USP Fluocinolone Acetonide RS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.